molecular formula C7H12O B1624985 5-Methyl-4-hexenal CAS No. 764-32-9

5-Methyl-4-hexenal

Cat. No.: B1624985
CAS No.: 764-32-9
M. Wt: 112.17 g/mol
InChI Key: FGQDVQHPEUMVJL-UHFFFAOYSA-N
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Description

5-Methyl-4-hexenal is an organic compound with the molecular formula C7H12O. It is a colorless liquid known for its spicy, herbal, and fruity aroma. This compound is used in various applications, including as a flavoring agent due to its unique scent profile .

Preparation Methods

5-Methyl-4-hexenal can be synthesized through the oxidation of 5-Methyl-4-hexenol. The process involves the reaction of 5-Methyl-4-hexenol with an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions to yield this compound . Industrial production methods typically involve similar oxidation reactions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5-Methyl-4-hexenal undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and bases like sodium hydroxide for aldol condensations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-4-hexenal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its aroma and potential antimicrobial effects.

    Industry: It is used in the flavor and fragrance industry to impart specific scents to products

Mechanism of Action

The mechanism of action of 5-Methyl-4-hexenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and cellular processes. Its reactivity with nucleophiles makes it a versatile compound in biochemical pathways .

Comparison with Similar Compounds

5-Methyl-4-hexenal can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its specific aroma and reactivity due to the position of the methyl group and the double bond.

Properties

IUPAC Name

5-methylhex-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQDVQHPEUMVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446298
Record name 5-methyl-4-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-32-9
Record name 5-methyl-4-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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